2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with thiophen-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Ethanol, methanol, dichloromethane
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The triazole ring and the hydrazide moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
- 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives
- 2-(4-(1H-benzimidazol-2-yl)thio)-benzylidene-hydrazine-1-carbothioamide
Uniqueness
What sets 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-thiophen-2-ylmethylidene]acetohydrazide apart from similar compounds is its unique combination of the triazole ring and the thiophenylmethylidene group. This combination enhances its biological activity and allows for a broader range of applications in various fields.
Properties
Molecular Formula |
C23H21N5OS2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5OS2/c1-16-5-9-18(10-6-16)22-26-27-23(28(22)19-11-7-17(2)8-12-19)31-15-21(29)25-24-14-20-4-3-13-30-20/h3-14H,15H2,1-2H3,(H,25,29)/b24-14+ |
InChI Key |
ZUNVNEBEARENQD-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.